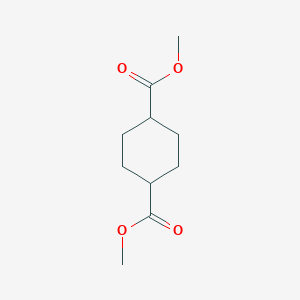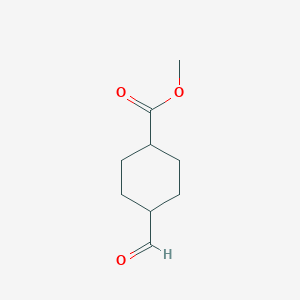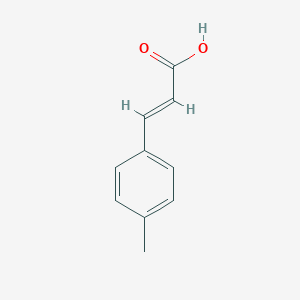
N-Cbz-2-amino-1,3-propanediol
概要
説明
N-Cbz-2-amino-1,3-propanediol, also known as N-benzyloxycarbonyl-2-amino-1,3-propanediol, is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of 2-amino-1,3-propanediol. It is commonly used in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
N-Cbz-2-amino-1,3-propanediol can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-amino-1,3-propanediol with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting 2-amino-1,3-propanediol with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Cbz-2-amino-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenation or other reduction methods.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 2-amino-1,3-propanediol after removal of the Cbz group.
Substitution: Formation of esters or ethers depending on the substituent used.
科学的研究の応用
N-Cbz-2-amino-1,3-propanediol has several scientific research applications, including:
Medicine: Utilized in the development of cationic polymers for gene delivery and other biomedical applications.
Industry: Used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of N-Cbz-2-amino-1,3-propanediol is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions during synthetic processes. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, including peptides and pharmaceuticals .
類似化合物との比較
N-Cbz-2-amino-1,3-propanediol can be compared with other similar compounds, such as:
N-Boc-2-amino-1,3-propanediol: Similar to this compound but uses a tert-butyloxycarbonyl (Boc) protecting group instead of a Cbz group.
N-Fmoc-2-amino-1,3-propanediol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
2-amino-1,3-propanediol: The unprotected form of the compound.
Uniqueness
This compound is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential .
特性
IUPAC Name |
benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLPPMZRYNQWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442111 | |
| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71811-26-2 | |
| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Cbz-2-amino-1,3-propanediol in the synthesis of functional polymers?
A1: this compound is a valuable precursor for synthesizing cyclic carbonate monomers containing protected amino groups. In the study, it was reacted with ethyl chloroformate to produce (2-oxo[1,3]dioxan-5-yl)carbamic acid benzyl ester (CAB) []. CAB can then be polymerized to create poly(trimethylene carbonate) with pendant benzyloxycarbonyl-protected amine groups. These protected amines can be further modified to introduce various functionalities, making this a versatile platform for developing new biocompatible and biodegradable materials.
Q2: What types of copolymers were synthesized using the CAB monomer derived from this compound?
A2: The researchers utilized the CAB monomer in ring-opening copolymerization reactions with several other monomers, including ε-caprolactone, trimethylene carbonate, L-lactide, and polyethylene glycol monomethyl ether []. This resulted in the successful synthesis of diverse copolymers, including polyester-polycarbonate and polyester-polycarbonate-polyether terpolymers []. These copolymers have potential applications in various fields due to their controllable properties and potential biodegradability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)


